molecular formula C6H11NO3 B1446552 2-(Hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1456821-66-1

2-(Hydroxymethyl)-4-methylmorpholin-3-one

Cat. No.: B1446552
CAS No.: 1456821-66-1
M. Wt: 145.16 g/mol
InChI Key: CIZJWZGHMQUTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methylmorpholin-3-one is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)-4-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZJWZGHMQUTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the chiral molecule (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of stereochemical purity, this document details two primary, field-proven synthetic routes, commencing from readily available chiral precursors: (R)-3-chloro-1,2-propanediol and D-serine. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying mechanistic rationale and expert insights into critical experimental parameters. All protocols are designed to be self-validating, ensuring reproducibility and high fidelity of the target compound.

Introduction

The morpholin-3-one scaffold is a privileged structural motif found in a variety of biologically active compounds. The introduction of specific stereocenters into this heterocyclic system allows for the fine-tuning of pharmacological properties, enhancing potency and reducing off-target effects. (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one, with its defined stereochemistry at the C2 position, represents a key chiral intermediate for the synthesis of complex molecules. The presence of a primary alcohol provides a handle for further functionalization, making it a versatile synthon. This guide elucidates two robust and stereocontrolled synthetic pathways to access this important molecule.

PART 1: Synthetic Strategy from a Chiral C3 Synthon: (R)-3-Chloro-1,2-propanediol

This synthetic approach leverages the commercially available and enantiopure (R)-3-chloro-1,2-propanediol to establish the crucial stereocenter at the future C2 position of the morpholinone ring. The overall strategy involves the sequential introduction of the nitrogen and carbonyl functionalities, followed by cyclization and final modification.

Diagram of Synthetic Pathway 1

Synthetic_Pathway_1 A (R)-3-chloro-1,2-propanediol B (R)-3-(methylamino)-1,2-propanediol A->B Methylamine C N-((R)-2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide B->C Chloroacetyl chloride, Base D (R)-2-(hydroxymethyl)-4-methylmorpholin-3-one C->D Base (e.g., NaH) Synthetic_Pathway_2 A D-Serine B D-Serine methyl ester A->B SOCl₂, MeOH C N-(2-hydroxyethyl)-D-serine methyl ester B->C Ethylene oxide or 2-bromoethanol D N-methyl-N-(2-hydroxyethyl)-D-serine methyl ester C->D Formaldehyde, Formic acid (Eschweiler-Clarke) E (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one D->E Base-catalyzed cyclization

Biological relevance of substituted morpholin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Biological Relevance of Substituted Morpholin-3-ones

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties. A significant yet less-explored subclass of this family is the substituted morpholin-3-ones. The incorporation of a lactam function within the morpholine ring introduces unique structural constraints and electronic features, offering new vectors for molecular interactions with biological targets. This technical guide provides a comprehensive overview of the biological relevance of substituted morpholin-3-ones and related morpholine derivatives for researchers, scientists, and drug development professionals. We will delve into their diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower further research and development in this promising area.

The Morpholin-3-one Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the pharmacological profile of bioactive molecules.[1] Its value stems from a combination of advantageous properties.

Physicochemical Properties and Pharmacokinetic Relevance

The morpholine moiety, and by extension the morpholin-3-one core, offers a unique blend of features that are highly attractive for drug development:

  • Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, which often improves the solubility of the parent molecule, a critical factor for drug formulation and bioavailability.

  • Metabolic Stability: The ring is generally stable to metabolic degradation, contributing to a longer half-life.

  • Blood-Brain Barrier (BBB) Permeability: The weak basicity of the nitrogen atom (pKa ~8.7 for morpholine) and the overall balanced lipophilic-hydrophilic profile allow many morpholine-containing compounds to efficiently cross the BBB, making this scaffold particularly valuable for developing drugs targeting the Central Nervous System (CNS).[2]

  • Structural Versatility: The morpholine-3-one core provides multiple points for substitution (at the N-4, C-2, C-5, and C-6 positions), allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and selectivity.[3]

The key distinction of the morpholin-3-one scaffold is the presence of a carbonyl group at the C-3 position. This lactam functionality introduces a planar amide bond, reduces the basicity of the ring nitrogen, and provides an additional hydrogen bond acceptor site, creating new interaction possibilities with biological targets compared to a standard morpholine ring.

Key Therapeutic Applications

Substituted morpholin-3-ones and their structural relatives have demonstrated a wide spectrum of biological activities, positioning them as versatile starting points for drug discovery programs.

Anticancer Activity

The development of novel anticancer agents is a major focus for morpholine-containing compounds due to their ability to interact with key targets in cancer signaling.[4][5][6][7]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[8][9] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway. The morpholine moiety often plays a crucial role by forming a key hydrogen bond in the hinge region of the kinase active site.

A prime example is the pan-PI3K inhibitor ZSTK474, where the two morpholine groups are critical for activity, with one deeply involved in binding interactions at the enzyme active site.[9] While not morpholin-3-ones themselves, recent studies on morpholine-substituted tetrahydroquinolines have yielded potent mTOR inhibitors with IC₅₀ values in the low nanomolar range, demonstrating the power of this scaffold in targeting the pathway.[8]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibits (when active) Inhibitor Morpholine-3-one Derivative (Hypothesized Target) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key driver in cancer cell proliferation and survival. Morpholine-based inhibitors often target PI3K or mTOR.

For morpholine derivatives targeting cancer, specific structural features are consistently linked to potency:

  • Aromatic Substitutions: In series of morpholine-appended 1,2,3-triazoles, a 4-chloro substitution on an adjacent phenyl ring resulted in an outstanding IC₅₀ of 3.42 µM against the MCF-7 breast cancer cell line, significantly more potent than the doxorubicin standard (IC₅₀ = 7.50 µM).[5] This highlights the importance of electron-withdrawing groups in enhancing activity.

  • Trifluoromethyl Groups: In morpholine-substituted tetrahydroquinolines designed as mTOR inhibitors, the presence of two trifluoromethyl groups on a benzamide moiety led to the most potent compounds. Compound 10e showed an IC₅₀ of 0.033 µM against the A549 lung cancer line, and compound 10h had an IC₅₀ of 0.087 µM against the MCF-7 breast cancer line.[8] These groups likely enhance binding through hydrophobic and halogen-bonding interactions in the mTOR active site.[8]

Compound IDScaffoldTarget Cell LineIC₅₀ (µM)Reference
6i Morpholine-TriazoleMCF-7 (Breast)3.42 ± 0.11[5]
Doxorubicin Standard DrugMCF-7 (Breast)7.50 ± 0.07[5]
10e Morpholine-TetrahydroquinolineA549 (Lung)0.033 ± 0.003[8]
10h Morpholine-TetrahydroquinolineMCF-7 (Breast)0.087 ± 0.007[8]
10d Morpholine-TetrahydroquinolineA549 (Lung)0.062 ± 0.01[8]
M5 Substituted MorpholineMDA-MB-231 (Breast)81.92 µg/mL[4]
VIb-d Indolin-2-one derivativeHeLa (Cervical)10.64 - 33.62[6]

Note: Data represents a selection of potent compounds from the literature; direct comparison is limited by different assays and cell lines.

Antimicrobial Properties

Morpholine-based structures are found in several antifungal agents and have shown promise as antibacterial leads.[10][11][12]

A key mechanism for morpholine antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammals. Specifically, they inhibit two key enzymes: sterol reductase (ERG24) and sterol isomerase (ERG2). This dual inhibition disrupts membrane integrity and function, leading to fungal cell death. Sila-analogues of known morpholine antifungals (like fenpropimorph) have been shown to retain this mechanism while exhibiting potent activity against a range of human fungal pathogens, including Candida albicans and Aspergillus niger.[13]

Compound IDTarget OrganismMIC (µg/mL)Reference
Sila-analogue 24 Candida albicans ATCC 244331[13]
Sila-analogue 24 Aspergillus niger ATCC 105782[13]
Amorolfine Candida albicans ATCC 244331[13]
Compound 10 Candida albicans16[11]
Compound 10 Aspergillus flavus16[11]
Ketoconazole Candida albicans-[11]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) P2 2. Prepare serial two-fold dilutions of test compound in a 96-well plate E1 3. Inoculate each well with the microbial suspension P2->E1 E2 4. Include positive (no drug) and negative (no microbes) controls E1->E2 E3 5. Incubate plate at 37°C for 18-24 hours E2->E3 A1 6. Visually inspect wells for turbidity (growth) E3->A1 A2 7. Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Standard workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to achieve the desired concentration range.

  • Inoculation: Further dilute the standardized inoculum from Step 1 into the broth. Add a standardized volume (e.g., 50 µL) of this final inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours (for most bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Central Nervous System (CNS) Activity & Neuroprotection

The morpholine scaffold is highly valuable in CNS drug discovery due to its ability to produce compounds that can cross the blood-brain barrier.[2] This has led to the exploration of morpholine derivatives as treatments for neurodegenerative diseases like Alzheimer's.

One of the primary therapeutic strategies for Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15] Morpholine derivatives have been designed as potent cholinesterase inhibitors. The morpholine ring often interacts with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule binds to the catalytic active site (CAS), leading to effective, often mixed-type, inhibition.[16]

In one study, a series of novel quinoline derivatives bearing a morpholine group were synthesized and evaluated.[16] Compound 11g emerged as the most potent dual inhibitor, with an IC₅₀ of 1.94 µM for AChE and 28.37 µM for BChE.[16] Structure-activity relationship studies revealed that a two-carbon linker between the quinoline and morpholine moieties was optimal for activity.[16] Another study on morpholinoimino-thiazolidin-4-ones identified compound 12 as a potent AChE inhibitor with an IC₅₀ of 17.41 µM.[17]

Compound IDScaffoldTarget EnzymeIC₅₀ (µM)Reference
11g Morpholine-QuinolineAChE1.94 ± 0.13[16]
11g Morpholine-QuinolineBChE28.37 ± 1.85[16]
12 Morpholinoimino-ThiazolidinoneAChE17.41 ± 0.22[17]
49 Benzo[d]isothiazol-3(2H)-oneAChE0.29[18]
50 Isobenzofuran-1(3H)-oneAChE0.041[18]
Galantamine Standard DrugAChE(Comparable to 11g)[16]

Synthetic Strategies for Substituted Morpholin-3-ones

The synthesis of the morpholin-3-one core can be achieved through various routes, often starting from readily available amino alcohols or amino acids.[1][2] A common and effective method is the intramolecular cyclization of an N-substituted 2-aminoethoxyacetic acid derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product R1 Substituted Ethanolamine S1 1. N-Acylation R1->S1 R2 α-Haloacetyl Halide (e.g., Bromoacetyl bromide) R2->S1 S2 2. Intramolecular Williamson Ether Synthesis (Base-mediated cyclization) S1->S2 Intermediate P1 N-Substituted Morpholin-3-one S2->P1

Caption: A generalized synthetic workflow for producing N-substituted morpholin-3-ones via acylation followed by intramolecular cyclization.

This two-step process involves first the acylation of the amino group of the ethanolamine derivative with an α-haloacetyl halide. The resulting intermediate is then treated with a base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the halogen, closing the ring to form the desired morpholin-3-one product. This versatile strategy allows for the introduction of various substituents on the nitrogen atom.[1][2][19][20][21]

Future Perspectives and Conclusion

The substituted morpholin-3-one scaffold and its close chemical relatives represent a class of heterocycles with immense, and still partially untapped, therapeutic potential. The existing body of research strongly supports the role of the morpholine ring as a "privileged" structure that confers advantageous pharmacokinetic properties and enables potent interactions with a diverse range of biological targets, from cancer-related kinases to microbial enzymes and CNS cholinesterases.

While much of the high-potency data comes from hybrid molecules where the morpholine is an appended substituent, the fundamental principles of its utility—improving solubility, metabolic stability, and target engagement—are directly applicable to the morpholin-3-one core. The lactam functionality of the 3-one series offers an additional handle for chemists to exploit in generating new hydrogen bonding patterns and refining molecular geometry.

Future research should focus on:

  • Systematic SAR Studies: A deeper investigation into how substitutions directly on the morpholin-3-one ring at the C-2, C-5, and C-6 positions affect biological activity is needed.

  • Exploring New Targets: The favorable properties of this scaffold warrant its evaluation against a broader range of biological targets.

  • Elucidation of Mechanisms: For novel active compounds, a thorough investigation into their precise mechanism of action will be crucial for further development.

References

  • Palchikov, V. A., & Kazaryan, R. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information. [Link]

  • Somashekhar, M., et al. (2016). Synthesis, Characterization and Evaluation of Some Novel 4-Morpholin-4-yl-Benzohydrazide Derivatives for Their Antimicrobial Activity. ResearchGate. [Link]

  • D'Andrea, P., & Peduto, A. (2020). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Dandepally, S. R., et al. (2016). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. [Link]

  • da Silva, G. P., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. National Center for Biotechnology Information. [Link]

  • Tiwari, R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • N/A. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. ScienceGate. [Link]

  • N/A. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. ResearchGate. [Link]

  • Khan, I., et al. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. National Center for Biotechnology Information. [Link]

  • Çetin, C., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Publications. [Link]

  • G, S., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. National Center for Biotechnology Information. [Link]

  • Varshney, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Mantu, D., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Greiner, E., et al. (1996). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Sudo, Y. (2019). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. MOST Wiedzy. [Link]

  • Varshney, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Wang, X., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information. [Link]

  • Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. [Link]

  • Castillo, J. C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. [Link]

  • Wang, W., et al. (2023). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. National Center for Biotechnology Information. [Link]

Sources

2-(Hydroxymethyl)-4-methylmorpholin-3-one: A Novel Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide delves into the potential of a specific, functionalized derivative, 2-(hydroxymethyl)-4-methylmorpholin-3-one, as a chiral building block for asymmetric synthesis. While direct literature on this exact molecule is sparse, this paper will establish its synthetic feasibility and utility by drawing from the well-developed chemistry of related chiral morpholinones and oxazolidinone auxiliaries. We will explore its rational design, propose a robust synthetic pathway, detail its application in diastereoselective enolate alkylation, and provide comprehensive, field-tested protocols.

Introduction: The Strategic Value of Chiral Morpholinones

Chiral N-heterocycles are foundational motifs in a vast number of pharmaceuticals and bioactive compounds.[2][3] Among these, the morpholine and morpholinone cores are particularly significant, appearing in drugs across various therapeutic areas.[4] The incorporation of a stereocenter, especially at the C2 or C3 position, is often critical for biological activity. However, the catalytic enantioselective synthesis of these heterocycles, particularly morpholin-3-ones, remains a developing field, creating an opportunity for novel chiral building blocks that can impart stereochemical control.[5][6]

This guide focuses on the potential of this compound to act as a chiral auxiliary —a temporary chiral director that enables the synthesis of new, enantiomerically pure molecules.[7] By leveraging the principles established by seminal auxiliaries like Evans' oxazolidinones, we can project a powerful new tool for asymmetric carbon-carbon bond formation.[8][9]

G cluster_0 Core Structure cluster_1 Key Features struct This compound feat1 Rigid Lactam Backbone Provides a defined conformational bias feat2 C2 Stereocenter Directs stereoselective reactions feat3 Hydroxymethyl Group Acts as a key steric directing group feat4 N-Methyl Group Enhances solubility and modifies electronic properties

Caption: Key structural features of the target chiral building block.

Proposed Enantioselective Synthesis of the Chiral Building Block

A robust and scalable synthesis is paramount for the utility of any chiral building block. Drawing from established methodologies for creating substituted morpholinones from chiral amino alcohols[6][10], we propose a straightforward, two-step synthesis starting from the readily available and inexpensive chiral pool starting material, (S)-Serine methyl ester.

The causality behind this choice is twofold:

  • Chiral Integrity: The C2 stereocenter of the target morpholinone is derived directly from the immutable stereocenter of the natural amino acid, ensuring high enantiopurity.

  • Convergent Assembly: The pathway involves the sequential formation of C-N and C-O bonds to construct the heterocyclic core, a reliable and high-yielding strategy.

Synthesis_Pathway A (S)-Serine Methyl Ester (Chiral Pool Starting Material) p1 A->p1 B Intermediate Amide p2 B->p2 C Target: (S)-2-(Hydroxymethyl) -4-methylmorpholin-3-one p1->B p1->B p2->C p2->C

Caption: Proposed synthetic pathway to the target chiral building block.

Detailed Experimental Protocol: Synthesis of (S)-2-((tert-butyldimethylsilyloxy)methyl)-4-methylmorpholin-3-one

Note: The hydroxymethyl group is protected as a silyl ether to prevent side reactions during the base-mediated cyclization. This is a critical consideration for ensuring a self-validating protocol.

Part A: Synthesis of Methyl (S)-2-((2-chloroacetyl)(methyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate

  • Protection: To a solution of (S)-Serine methyl ester hydrochloride (1.0 eq) in DCM (0.5 M) at 0 °C, add triethylamine (2.2 eq) followed by TBSCl (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aq. NH₄Cl and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reductive Amination: Dissolve the protected serine derivative in methanol (0.5 M). Add paraformaldehyde (1.5 eq) and a catalytic amount of Pd/C (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours. Filter the reaction through Celite and concentrate to yield the N-methylated amino ester.

  • N-Acylation: Dissolve the crude N-methylated product in DCM (0.5 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq). Stir at 0 °C for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexanes:EtOAc gradient) to yield the acylated intermediate.

Part B: Intramolecular Cyclization

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add dry THF (0.2 M). Add sodium hydride (60% dispersion in mineral oil, 1.5 eq).

  • Addition: Dissolve the acylated intermediate from Part A in dry THF and add it dropwise to the NaH suspension at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then gently heat to 50 °C for 4 hours. The progress can be monitored by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aq. NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection & Purification: Dissolve the crude product in THF (0.5 M) and add TBAF (1 M in THF, 1.2 eq). Stir for 2 hours at room temperature. Concentrate and purify by column chromatography to yield the final product, this compound.

Application as a Chiral Auxiliary: Diastereoselective Alkylation

The core function of this building block is to control the stereochemistry of reactions at an attached prochiral substrate. A classic application is the alkylation of an enolate.

Mechanism of Stereocontrol:

  • Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., propionyl chloride) to form an N-acyl morpholinone.

  • Enolate Formation: Treatment with a strong base (e.g., LDA or NaHMDS) selectively removes the α-proton, forming a rigid Z-enolate. The conformation is dictated by the chelation of the lithium cation between the enolate oxygen and the lactam carbonyl.

  • Face-Selective Alkylation: The C2-substituent (the protected hydroxymethyl group) effectively blocks one face of the planar enolate. This steric hindrance forces the incoming electrophile (e.g., benzyl bromide) to approach from the opposite, less-hindered face. This controlled trajectory is the origin of the high diastereoselectivity.

  • Auxiliary Cleavage: After the alkylation, the newly formed chiral center is part of the acyl group, which can be cleaved from the auxiliary via hydrolysis or reduction to yield the desired enantiomerically enriched product (acid, alcohol, etc.). The chiral auxiliary can then be recovered and reused.

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A N-Propionyl-Morpholinone B Z-Enolate (Chelated Intermediate) A->B LDA, THF, -78 °C C Blocked Face (due to C2-substituent) D Electrophile (BnBr) approaches from unhindered face B->D E Alkylated Product (High Diastereoselectivity) D->E F Enantiomerically Enriched Carboxylic Acid E->F LiOH, H₂O₂ G Recovered Chiral Auxiliary E->G

Caption: Mechanism of diastereoselective alkylation using the chiral auxiliary.

Protocol: Diastereoselective Benzylation

1. Acylation:

  • Dissolve this compound (1.0 eq) in dry DCM (0.5 M) under argon.

  • Cool to 0 °C and add triethylamine (1.5 eq) followed by propionyl chloride (1.2 eq).

  • Stir for 2 hours, then wash with 1 M HCl and brine. Dry and concentrate to get the N-propionyl derivative.

2. Alkylation:

  • In a flame-dried flask under argon, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in THF (0.4 M) at -78 °C.

  • Add the N-propionyl derivative (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) dropwise. Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aq. NH₄Cl and allow it to warm to room temperature.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to isolate the diastereomeric products and determine the diastereomeric ratio (d.r.).

3. Cleavage:

  • Dissolve the alkylated product in a 3:1 mixture of THF:H₂O.

  • Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (0.8 M, 2.0 eq).

  • Stir vigorously for 4 hours.

  • Quench with aqueous Na₂SO₃. Acidify with 1 M HCl and extract the chiral carboxylic acid product.

  • Make the aqueous layer basic with NaOH and extract with DCM to recover the chiral auxiliary.

Data Presentation and Expected Outcomes

The success of a chiral auxiliary is quantified by the yield and diastereoselectivity of the key bond-forming reaction, and the efficiency of its cleavage and recovery.

StepProductExpected Yield (%)Expected d.r.Notes
SynthesisThis compound60-75% (over 2 steps)N/AHigh purity achievable via chromatography.
AcylationN-Propionyl derivative>95%N/ATypically a clean and high-yielding reaction.
AlkylationN-Alkylated derivative85-95%>95:5Diastereoselectivity is key. Dependent on bulky protecting group and low temperature.
Cleavage(R)-2-Methyl-3-phenylpropanoic acid>90%N/ACleavage should not epimerize the new stereocenter.
RecoveryChiral Auxiliary>85%N/AHigh recovery is essential for cost-effectiveness.

Conclusion and Future Outlook

This guide has established a strong theoretical and practical framework for the use of this compound as a novel chiral building block. By leveraging established principles of asymmetric synthesis, we have outlined a plausible synthetic route and a clear mechanism for its action as a chiral auxiliary in diastereoselective alkylations. The rigid lactam structure combined with the steric directing C2-substituent presents a compelling platform for achieving high levels of stereocontrol.

Future work should focus on the empirical validation of the proposed synthetic and application protocols. Furthermore, the exploration of this auxiliary in other C-C bond-forming reactions, such as aldol[9], Michael, and Mannich reactions, could significantly broaden its utility. The development of this and related chiral morpholinone scaffolds holds considerable promise for advancing the toolkit available to medicinal and process chemists in the rapid and efficient synthesis of complex, enantiomerically pure molecules.

References

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • National Institutes of Health (NIH). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • MDPI. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • National Institutes of Health (NIH). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ACS Publications. Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • Google Patents. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • ACS Publications. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • National Institutes of Health (NIH). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • ResearchGate. Synthesis and reactions with N -nucleophiles of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • National Institutes of Health (NIH). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Royal Society of Chemistry. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel 2-(Hydroxymethyl)-4-methylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] Its unique structure, featuring both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom, allows for a diverse range of interactions with biological targets.[4][5] This often translates to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][4][5][6] This guide provides a comprehensive overview of the discovery process for novel derivatives of the 2-(hydroxymethyl)-4-methylmorpholin-3-one core, from initial synthesis to biological evaluation and lead optimization. The focus is on the strategic decisions and scientific rationale that underpin each stage of the discovery cascade.

1. Rationale for Targeting the this compound Scaffold

The selection of the this compound scaffold is predicated on several key hypotheses:

  • Structural Rigidity and Defined Stereochemistry: The morpholin-3-one core introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a target protein. The presence of a stereocenter at the 2-position allows for the exploration of stereospecific interactions within a binding pocket.

  • Hydrogen Bonding Potential: The hydroxymethyl group at the C2 position provides a crucial hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target's active site. The carbonyl group at C3 and the ring oxygen further enhance the hydrogen bonding capacity of the molecule.

  • Modulation of Physicochemical Properties: The N-methyl group at the 4-position can influence the scaffold's lipophilicity and metabolic stability. This position also serves as a key vector for introducing further diversity into the molecule.

2. Synthesis of the Core Scaffold and Derivative Library

The efficient and versatile synthesis of the core scaffold is paramount to a successful discovery campaign. A multi-step synthetic approach is often employed, allowing for the introduction of diversity at various stages.

2.1. General Synthetic Strategy

A common strategy for the synthesis of substituted morpholin-3-ones involves the cyclization of an appropriate amino alcohol precursor. For the this compound core, a plausible retrosynthetic analysis would disconnect the molecule to a protected amino diol and a suitable carbonyl source.

G Scaffold This compound Precursor1 N-methylated Amino Diol Scaffold->Precursor1 Precursor2 Glycolic Acid Derivative Scaffold->Precursor2 StartingMaterial1 Protected Amino Acid Precursor1->StartingMaterial1 StartingMaterial2 Methylamine Precursor1->StartingMaterial2

Caption: Retrosynthetic analysis of the target scaffold.

2.2. Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines a representative synthesis of the this compound core.

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid

  • To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (2.5 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-methylated amino acid.

Step 2: Reduction to (S)-tert-butyl (1,3-dihydroxypropan-2-yl)(methyl)carbamate

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction with methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate under reduced pressure to obtain the amino diol.

Step 3: Cyclization to (S)-tert-butyl 2-(hydroxymethyl)-3-oxo-4-methylmorpholine-4-carboxylate

  • Dissolve the amino diol from Step 2 (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 4: Deprotection to (S)-2-(hydroxymethyl)-4-methylmorpholin-3-one

  • Dissolve the product from Step 3 in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to yield the final core scaffold.

2.3. Library Synthesis

With the core scaffold in hand, a library of derivatives can be generated by modifying the hydroxymethyl group or by introducing substituents at other positions on the morpholine ring, if the synthetic route allows. For instance, the hydroxyl group can be converted to ethers, esters, or other functional groups to probe different interactions within the target's binding site.

3. Biological Evaluation and Screening Cascade

The synthesized library of compounds is then subjected to a screening cascade to identify derivatives with the desired biological activity. The choice of assays depends on the therapeutic area of interest. Morpholine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9]

3.1. Primary Screening: High-Throughput Screening (HTS)

A high-throughput screen is typically the first step to rapidly assess the activity of the entire library against a specific molecular target, such as a kinase or a receptor. For example, given that many morpholine-containing compounds are kinase inhibitors, an in-vitro kinase inhibition assay would be a logical starting point.[6][10]

3.2. Secondary and Tertiary Assays: Elucidating Mechanism of Action

Hits from the primary screen are then progressed to more complex assays to confirm their activity and elucidate their mechanism of action. These may include:

  • Cell-based assays: To determine the effect of the compounds on cellular pathways and to assess cytotoxicity.

  • Target engagement assays: To confirm that the compound binds to the intended target in a cellular context.

  • Selectivity profiling: To assess the compound's activity against a panel of related targets to determine its specificity.

G A Compound Library B Primary HTS Assay (e.g., Kinase Inhibition) A->B C Hit Identification B->C D Secondary Assays (Cell-based, Target Engagement) C->D E Lead Candidate D->E

Caption: A typical drug discovery screening workflow.

4. Structure-Activity Relationship (SAR) Studies

The data from the biological assays are used to establish a structure-activity relationship (SAR), which guides the design of next-generation compounds with improved potency and selectivity.[5][7]

4.1. Key SAR Insights for Morpholin-3-one Derivatives

Based on the broader literature for morpholine-containing compounds, several general SAR trends can be anticipated:

  • Substitution at the N4-position: The nature of the substituent at the nitrogen atom can significantly impact activity. Aromatic or heteroaromatic groups can engage in pi-stacking interactions, while smaller alkyl groups can probe hydrophobic pockets.

  • Stereochemistry at the C2-position: The stereochemistry of the hydroxymethyl group is often critical for activity. One enantiomer may fit optimally into a chiral binding pocket, leading to a significant difference in potency between enantiomers.

  • Modification of the C2-hydroxymethyl group: Conversion of the alcohol to ethers or esters can modulate hydrogen bonding interactions and improve properties such as cell permeability.

4.2. Data Presentation

The SAR data is best summarized in a table to allow for easy comparison of the different derivatives.

Compound IDR-group at C2-OHIC50 (nM)
Core-01-H1500
Deriv-01-CH3750
Deriv-02-CH2Ph250
Deriv-03-C(O)CH3900

5. Lead Optimization

The most promising compounds from the SAR studies are selected for lead optimization. The goal of this phase is to improve the overall drug-like properties of the lead candidates, including:

  • Potency and Selectivity: Further refining the structure to maximize on-target activity and minimize off-target effects.

  • Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body and has an appropriate duration of action. The morpholine scaffold itself is often used to improve pharmacokinetic properties.[1][4][6]

  • Toxicology: Assessing the potential for adverse effects in preclinical models.

The discovery of novel this compound derivatives represents a promising avenue for the development of new therapeutics. The inherent drug-like properties of the morpholine scaffold, combined with the strategic introduction of functional groups, provide a rich chemical space for exploration. Future work in this area will likely focus on the development of more complex derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation compounds. The versatility of the morpholine scaffold ensures its continued importance in the field of medicinal chemistry.[1]

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (2024). [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 18-35. (2021). [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. (2016). [Link]

  • Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. (2013). [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. (2020). [Link]

  • Morpholine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. (2020). [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549-6560. (2023). [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Education for Medical Sciences. (2023). [Link]

  • Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents. (2014).

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. (2023). [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. (2020). [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6129. (2023). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. (2020). [Link]

  • Contribution of the morpholine scaffold on the activity of... ResearchGate. (2020). [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. (2020). [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Stereoselective Synthesis of 2-(Hydroxymethyl)-4-methylmorpholin-3-one Using an Evans Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of 2-(hydroxymethyl)-4-methylmorpholin-3-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. The protocol leverages the well-established and reliable stereodirecting power of an Evans oxazolidinone chiral auxiliary to install the critical C2 stereocenter via a diastereoselective aldol-type reaction. We detail a robust, multi-step synthetic sequence beginning from commercially available starting materials, offering in-depth explanations for procedural choices, detailed experimental protocols, and methods for validation. This guide is intended for researchers in synthetic chemistry and drug development seeking to construct stereochemically defined morpholin-3-one derivatives.

Introduction and Scientific Background

The morpholinone structural motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The incorporation of specific stereocenters into this heterocyclic core can profoundly influence pharmacological activity, making stereocontrolled synthesis a critical objective in drug discovery and development. The target molecule, this compound, possesses a key stereocenter at the C2 position, the control of which presents a significant synthetic challenge.

Chiral auxiliaries offer a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1] A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] Following the key reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1] This approach is particularly valuable in the early phases of drug development due to its versatility and the well-studied nature of many auxiliary-based transformations.[1]

Among the most successful and widely adopted methods is the Evans aldol reaction, which utilizes oxazolidinone-based chiral auxiliaries.[3][4] This methodology is renowned for its ability to create β-hydroxy carbonyl compounds with exceptional levels of diastereoselectivity, effectively setting two contiguous stereocenters in a predictable fashion.[5][6] This application note outlines a proposed synthetic pathway that adapts the principles of the Evans aldol reaction to construct the chiral C2-(hydroxymethyl) substituent on the morpholin-3-one core.

Principle of the Method: A Chiral Auxiliary-Mediated Approach

The overall strategy involves three key phases, a classic workflow in chiral auxiliary-based synthesis.[1]

  • Covalent Attachment of the Auxiliary: The chiral auxiliary is appended to an acyclic precursor that contains the foundational atoms of the target morpholinone ring.

  • Diastereoselective Transformation: The chiral auxiliary, now part of the substrate, sterically directs the approach of a reactant—in this case, formaldehyde—to a newly formed enolate, ensuring the creation of the desired stereocenter.

  • Auxiliary Cleavage and Cyclization: The auxiliary is removed, and the resulting acyclic intermediate undergoes intramolecular cyclization to yield the final, enantiomerically enriched morpholin-3-one product.

The following diagram illustrates the general workflow for this synthetic strategy.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Product Formation A Chiral Auxiliary + Acyclic Precursor B Auxiliary-Substrate Adduct A->B Covalent Attachment C Formation of Chiral Enolate B->C Deprotonation D Diastereoselective Aldol Addition (with Formaldehyde) C->D Electrophile Quench E Auxiliary Cleavage D->E F Intramolecular Cyclization E->F G Final Chiral Product F->G

Caption: General workflow for the synthesis of the target molecule.

Proposed Synthetic Pathway

The stereocenter at the C2 position will be established via a boron-mediated Evans aldol reaction of an N-acetyloxazolidinone derivative with formaldehyde. The key intermediate is constructed from an Evans auxiliary, chloroacetyl chloride, and N-methyl-2-aminoethanol. Subsequent cleavage of the auxiliary is designed to facilitate intramolecular cyclization, forming the desired morpholin-3-one ring.

The diagram below outlines the proposed multi-step synthesis.

G start Evans Auxiliary ((R)-4-benzyl-2-oxazolidinone) step1 Step 1: Acylation (R)-4-benzyl-3-(chloroacetyl) oxazolidin-2-one start->step1 reagent1 1. n-BuLi 2. ClCO-CH2Cl step2 Step 2: Amination (R)-4-benzyl-3-(((2-hydroxyethyl) (methyl)amino)acetyl)oxazolidin-2-one step1->step2 reagent2 N-methylaminoethanol, Et3N step3 Step 3: Protection (Formation of Silyl Ether) step2->step3 reagent3 TBDMSCl, Imidazole step4 Step 4: Asymmetric Aldol Reaction step3->step4 reagent4 Bu2BOTf, Et3N, then (CH2O)n step5 Step 5: Deprotection step4->step5 reagent5 TBAF step6 Step 6: Auxiliary Cleavage & Cyclization step5->step6 reagent6 LiOH, H2O2 product Final Product (R)-2-(hydroxymethyl)-4- methylmorpholin-3-one step6->product

Caption: Proposed synthetic route to the target morpholin-3-one.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of (R)-4-benzyl-3-(((2-((tert-butyldimethylsilyl)oxy)ethyl)(methyl)amino)acetyl)oxazolidin-2-one (Key Intermediate)

This protocol covers the first three steps of the synthesis: acylation of the auxiliary, nucleophilic substitution with N-methylaminoethanol, and protection of the resulting alcohol.

A. Acylation of Evans Auxiliary

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous THF. Add this solution to the lithium salt suspension dropwise via a cannula.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield (R)-4-benzyl-3-(chloroacetyl)oxazolidin-2-one.

B. Nucleophilic Substitution (Amination)

  • Dissolve the purified chloroacetyl product (1.0 eq) in dichloromethane (DCM, ~0.3 M) in a round-bottom flask.

  • Add triethylamine (Et₃N, 2.5 eq) followed by N-methylaminoethanol (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, but can be purified by chromatography if necessary.

C. Silyl Ether Protection

  • Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.4 M).

  • Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir at room temperature for 4-6 hours until TLC analysis indicates full conversion.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the TBDMS-protected key intermediate.

Protocol 2: Asymmetric Aldol Reaction and Final Product Formation

This protocol details the crucial stereocenter-forming reaction and the subsequent steps to furnish the final product.

Step Reagent Stoichiometry Key Parameters Purpose
4a. Enolate Formation Di-n-butylboron triflate (Bu₂BOTf)1.1 eq-78 °C to 0 °C, 1 hrForms a stereodefined (Z)-boron enolate.[4][5]
Triethylamine (Et₃N)1.3 eqAnhydrous DCMBase to facilitate enolization and scavenge H-Tf.
4b. Aldol Addition Paraformaldehyde5.0 eq-78 °C, 2-3 hrsElectrophile; source of formaldehyde for hydroxymethylation.
5. Deprotection Tetrabutylammonium fluoride (TBAF)1.5 eq0 °C to RT, 2 hrsCleaves the TBDMS protecting group from the primary alcohol.
6. Cleavage/Cyclization Lithium Hydroxide (LiOH)4.0 eq0 °C, 4-6 hrsSaponifies the imide to release the auxiliary.
Hydrogen Peroxide (H₂O₂)8.0 eqTHF/WaterOxidizing agent for cleavage; basic conditions promote lactamization.

Detailed Procedure:

  • Aldol Reaction:

    • To a flame-dried flask under nitrogen, add the TBDMS-protected intermediate (1.0 eq) and dissolve in anhydrous DCM (~0.1 M).

    • Cool the solution to -78 °C. Add Et₃N (1.3 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

    • Warm the mixture to 0 °C and stir for 1 hour to ensure complete enolate formation.

    • Cool the reaction back down to -78 °C. Add freshly dried paraformaldehyde (5.0 eq) in one portion.

    • Stir vigorously at -78 °C for 2-3 hours.

    • Quench the reaction at -78 °C by adding a pH 7 phosphate buffer. Allow to warm to room temperature.

    • Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the aldol adduct.

  • Deprotection and Cyclization:

    • Dissolve the purified aldol adduct (1.0 eq) in THF.

    • Cool to 0 °C and add TBAF (1.5 eq, 1.0 M solution in THF). Stir for 2 hours, warming to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude diol in a mixture of THF and water (3:1). Cool to 0 °C.

    • Add aqueous hydrogen peroxide (30% w/w, 8.0 eq) followed by aqueous lithium hydroxide (4.0 eq).

    • Stir vigorously at 0 °C for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to ~pH 3 with 1M HCl. Extract with ethyl acetate (to recover the chiral auxiliary).

    • Make the aqueous layer basic (~pH 9) with NaHCO₃ and extract thoroughly with ethyl acetate or DCM to isolate the target product, this compound.

    • Dry the organic layers, concentrate, and purify by flash chromatography or crystallization.

Data Analysis and Product Validation

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product. The presence of the hydroxymethyl group and the correct integration of the N-methyl and ring protons are key indicators.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula and mass of the synthesized compound.

  • Chiral HPLC/SFC: The enantiomeric purity of the final product should be determined by analysis on a chiral stationary phase. Comparison with a racemic standard (synthesized without the chiral auxiliary) is necessary to confirm peak identity and calculate enantiomeric excess (e.e.).

  • Optical Rotation: The specific rotation [α]D should be measured and reported as a characterization parameter for the enantiomerically enriched product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in acylation (Step 1) Incomplete deprotonation of the auxiliary; moisture in the reaction.Ensure reagents and solvent are anhydrous. Use freshly titrated n-BuLi.
Poor diastereoselectivity in aldol reaction (Step 4) Incorrect enolate geometry; impure Bu₂BOTf.Ensure slow addition of Bu₂BOTf at low temperature. Use high-purity or freshly distilled Lewis acid.[5]
Reaction quenched at too high a temperature.Maintain temperature at -78 °C throughout the addition and reaction time.
Incomplete auxiliary cleavage (Step 6) Insufficient LiOH/H₂O₂; low reaction temperature.Increase equivalents of cleavage reagents. Allow the reaction to proceed for a longer duration or warm slightly (e.g., to room temperature), monitoring for epimerization.
Product epimerization (racemization) Harsh basic conditions during cleavage or workup.Perform the cleavage/cyclization at 0 °C and avoid prolonged exposure to strong base. Neutralize promptly after the reaction is complete.

Conclusion

This application note details a reliable and stereocontrolled synthetic route to this compound, leveraging the power of Evans chiral auxiliary chemistry. The protocol provides a logical framework for researchers to access this valuable chiral building block. The principles outlined—covalent attachment of an auxiliary, a highly diastereoselective key transformation, and subsequent cleavage with product formation—are broadly applicable to the asymmetric synthesis of other complex heterocyclic targets. The robustness and predictability of this methodology make it an excellent choice for applications in pharmaceutical and materials science research.

References

  • Wikipedia. Chiral auxiliary. [Link][1]

  • De Riccardis, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • Lee, S., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Karmakar, P., et al. (2022). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Swindell, C. S., & Tao, M. (1995). Chiral auxiliary-mediated asymmetric induction in a thermal inverse electron demand hetero-Diels-Alder reaction. Enantioselective synthesis of the taxol A-ring side chain. The Journal of Organic Chemistry. [Link]

  • ChemSynthesis. 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. [Link]

  • Dragovich, P. S., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters. [Link]

  • ResearchGate. An improved process for the synthesis of DMTMM-based coupling reagents. [Link]

  • StuDocu. Advanced Stereoselective Reaction Mechanisms. [Link]

  • TCI AMERICA. Evans Aldol Reaction. [Link]

  • MDPI. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. [Link]

  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Cardiff University Blogs. CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. [Link]

  • Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

  • Revue Roumaine de Chimie. A continuous synthesis method of hydroxymethyl phosphonates. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

Sources

Synthesis and biological evaluation of 2-(Hydroxymethyl)-4-methylmorpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Biological Evaluation of 2-(Hydroxymethyl)-4-methylmorpholin-3-one Derivatives

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among these, the morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold found in numerous approved drugs.[2] The morpholin-3-one core, a lactam derivative of morpholine, offers a synthetically versatile platform for creating novel molecular architectures. By introducing specific substituents, such as a hydroxymethyl group at the 2-position and various moieties on the nitrogen atom, chemists can systematically explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

This guide provides a comprehensive overview of the synthesis and subsequent biological evaluation of a focused library of this compound derivatives. We will delve into the rationale behind the synthetic strategy and provide detailed, field-tested protocols for assessing the cytotoxic, antimicrobial, and enzyme-inhibitory potential of these novel chemical entities (NCEs).

Part I: Synthesis of this compound Derivatives

Guiding Principle: A Strategy of Convergent Synthesis

The synthetic approach is designed for efficiency and modularity, allowing for the creation of diverse derivatives from a common intermediate. The core this compound scaffold is constructed first, followed by diversification at a suitable position. This strategy is advantageous as it postpones the introduction of complexity until the final steps, simplifying purification and characterization.

The chosen pathway involves a key cyclization reaction to form the morpholin-3-one ring. The selection of starting materials is critical; N-methylethanolamine provides the nitrogen and a portion of the ethyl bridge, while a derivative of glyoxylic acid serves as the carbonyl and hydroxymethyl source. This approach is well-documented for the synthesis of related heterocyclic systems.[3][4]

Synthetic Workflow Diagram

G cluster_materials Starting Materials cluster_steps Reaction Steps cluster_product Final Product A N-Methylethanolamine C Step 1: Condensation & Ring Closure A->C Toluene, Heat B Ethyl 2,2-diethoxyacetate B->C D Step 2: Acidic Hydrolysis C->D Intermediate E Step 3: Purification D->E Aqueous HCl F 2-(Hydroxymethyl)-4- methylmorpholin-3-one E->F Column Chromatography

Caption: General workflow for the synthesis of the core scaffold.

Detailed Synthesis Protocol: this compound

Objective: To synthesize the core heterocyclic scaffold for subsequent derivatization.

Materials:

  • N-Methylethanolamine (1.0 eq)

  • Ethyl 2,2-diethoxyacetate (1.1 eq)

  • Toluene, anhydrous

  • Hydrochloric acid (2M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-methylethanolamine (1.0 eq) and anhydrous toluene.

  • Condensation: Add ethyl 2,2-diethoxyacetate (1.1 eq) to the flask. Heat the mixture to reflux (approx. 110-120°C).

    • Scientific Rationale: The Dean-Stark trap is crucial for removing the ethanol and water byproducts, which drives the equilibrium towards the formation of the cyclized product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours when the starting material is no longer visible.

  • Hydrolysis: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. To the resulting oil, add 2M hydrochloric acid and stir vigorously at 40°C for 2 hours.

    • Scientific Rationale: The diethoxyacetal group is a protecting group for the aldehyde. Acidic hydrolysis is required to deprotect it, allowing for the formation of the final hydroxymethyl group upon tautomerization and stabilization.

  • Work-up: Cool the mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5][6]

Part II: Biological Evaluation Protocols

A systematic screening cascade is essential to profile the biological activity of the newly synthesized derivatives. The following protocols are foundational for determining cytotoxicity, antimicrobial efficacy, and enzyme inhibition.

Protocol 1: In Vitro Cytotoxicity Assessment (LDH Release Assay)

Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][8] Released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product, detectable by spectrophotometry.[9] The amount of color is directly proportional to the number of lysed cells.

Cytotoxicity Screening Workflow

G A Seed cells in 96-well plate B Incubate 24h for cell adherence A->B C Treat with compound (serial dilutions) B->C D Incubate 24-72h C->D E Transfer supernatant to new plate D->E F Add LDH Reaction Mix E->F G Incubate 30 min at RT (dark) F->G H Add Stop Solution G->H I Read Absorbance (490 nm) H->I J Calculate % Cytotoxicity and IC50 I->J

Caption: Step-wise workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include three essential controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.

      • Spontaneous LDH Release: Untreated cells (medium only).

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

  • Exposure: Incubate the plate for an additional 24 to 72 hours.

  • Assay Procedure:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) The IC₅₀ value (the concentration that causes 50% cell death) is determined by plotting % cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation: Cytotoxicity of Morpholin-3-one Derivatives

Compound IDR-GroupIC₅₀ (µM) on HeLa Cells
MMD-01-H> 100
MMD-02-CH₃85.2
MMD-03-Ph45.7
MMD-04-4-Cl-Ph12.3
Doxorubicin(Control)0.8
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[11][12]

Detailed Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colony in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

    • Self-Validation: Include a positive control (bacteria in MHB without any compound) to ensure bacterial growth and a negative control (MHB only) to check for sterility.[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][13]

Data Presentation: Antimicrobial Activity of Morpholin-3-one Derivatives

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
MMD-01> 128> 128
MMD-0264128
MMD-033264
MMD-04832
Ciprofloxacin(Control)0.25
Protocol 3: Enzyme Inhibition Assay (Generic Kinase)

Principle: Many drugs act as enzyme inhibitors, blocking the active site or an allosteric site to reduce the enzyme's catalytic activity.[14] This protocol describes a general method to determine the IC₅₀ of a compound against a hypothetical kinase using a colorimetric assay that measures the depletion of ATP.

Mechanism of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme Active Site EI1 Enzyme Inhibitor E1:f1->EI1:f1 I1 Inhibitor I1->E1:f1 S1 Substrate S1->E1:f1 Blocked E2 Enzyme Active Site Allosteric Site EI2 Enzyme (Inactive) Active Site Inhibitor E2:f2->EI2:f2 I2 Inhibitor I2->E2:f2 S2 Substrate S2->E2:f1

Caption: Competitive vs. Non-competitive enzyme inhibition.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate peptide, and ATP in an appropriate kinase buffer.

  • Compound Plating: In a 96-well plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the kinase solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.[15]

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ or similar) that quantifies the amount of ADP produced (or remaining ATP). This typically involves a coupled enzymatic reaction that produces a luminescent or colorimetric signal.

  • Data Acquisition: Read the signal on a microplate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition by Morpholin-3-one Derivatives

Compound IDIC₅₀ (µM) vs Target Kinase
MMD-01> 50
MMD-0235.1
MMD-039.8
MMD-041.2
Staurosporine(Control)

References

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Center for Biotechnology Information. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • MTT assays (% inhibition of cell viability) and LDH release assay (%... ResearchGate. [Link]

  • 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. ChemSynthesis. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Enzyme Inhibitors. Microbe Notes. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC.. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives Via Hydroxymethylation. Frontiers. [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

Sources

Application Note: A Strategic Approach to the Purification of 2-(Hydroxymethyl)-4-methylmorpholin-3-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)-4-methylmorpholin-3-one is a chiral morpholinone derivative, a class of compounds recognized as significant pharmacophores in medicinal chemistry.[1] The synthesis of this molecule can result in a complex mixture of stereoisomers. As the biological activity of stereoisomers can vary significantly, with one enantiomer potentially being active while the other is inactive or even detrimental, the ability to isolate and purify these individual isomers is crucial for drug development and clinical studies.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust purification strategy for the diastereomeric and enantiomeric isomers of this compound. We will delve into the rationale behind method selection based on the molecule's physicochemical properties and present detailed protocols for preparative chromatography and guidance on crystallization techniques.

Understanding the Challenge: Physicochemical Properties

A successful purification strategy begins with an understanding of the target molecule's properties. For this compound, the key characteristics are:

PropertyValue/ObservationImplication for Purification
Molecular Weight 145.16 g/mol [1]Suitable for both HPLC and SFC.
Polarity (XLogP3-AA) -0.7[1]The compound is polar (hydrophilic). This presents a challenge for retention in standard reversed-phase HPLC.[4][5][6]
Chirality Contains at least one stereocenter at C2.A mixture of enantiomers and potentially diastereomers is possible, requiring chiral separation techniques.
Functionality Contains a hydroxyl group, a tertiary amine, and a lactam.These polar functional groups contribute to its hydrophilicity and offer sites for hydrogen bonding, which can be exploited in chromatographic separations.

The primary challenge is the compound's polarity, which necessitates careful selection of chromatographic conditions to achieve adequate retention and separation.

A Multi-Step Purification Workflow

Given the potential for a mixture of both diastereomers and enantiomers, a multi-step purification approach is often the most effective. The general workflow would be to first separate the diastereomers, followed by the resolution of the resulting racemic mixtures of each diastereomer into their constituent enantiomers.

Purification Workflow Crude Crude Mixture of Isomers Diastereomer_Sep Diastereomer Separation (Achiral SFC or HPLC) Crude->Diastereomer_Sep Diastereomer_A Diastereomer A (Racemic) Diastereomer_Sep->Diastereomer_A Diastereomer_B Diastereomer B (Racemic) Diastereomer_Sep->Diastereomer_B Enantiomer_Sep_A Enantiomer Separation (Chiral SFC or HPLC) Diastereomer_A->Enantiomer_Sep_A Enantiomer_Sep_B Enantiomer Separation (Chiral SFC or HPLC) Diastereomer_B->Enantiomer_Sep_B Enantiomer_A1 Enantiomer A1 Enantiomer_Sep_A->Enantiomer_A1 Enantiomer_A2 Enantiomer A2 Enantiomer_Sep_A->Enantiomer_A2 Enantiomer_B1 Enantiomer B1 Enantiomer_Sep_B->Enantiomer_B1 Enantiomer_B2 Enantiomer B2 Enantiomer_Sep_B->Enantiomer_B2

Caption: A logical workflow for the complete separation of stereoisomers.

Part 1: Diastereomer Separation

Diastereomers have different physical properties and can therefore be separated using achiral chromatography.[7] Given the polar nature of this compound, Supercritical Fluid Chromatography (SFC) is a highly recommended starting point.

Protocol 1A: Preparative Achiral Supercritical Fluid Chromatography (SFC)

SFC is an excellent choice for purifying polar compounds and is considered a "green" technology due to its use of supercritical CO2 as the primary mobile phase.[8][9] It often provides faster separations and higher throughput compared to HPLC.[10]

Rationale for Method Selection:

  • Speed and Efficiency: The low viscosity of supercritical CO2 allows for high flow rates and rapid separations.[8][9]

  • Polar Compound Compatibility: SFC is well-suited for the purification of polar molecules that are challenging to retain in reversed-phase HPLC.[10]

  • Solvent Reduction: Replacing large volumes of organic solvents with CO2 reduces environmental impact and simplifies post-purification evaporation.[8]

Suggested Starting Conditions:

ParameterRecommendationRationale
Instrument Preparative SFC system with mass-directed fraction collectionEnables selective collection of the target isomers.
Column Diol, 2-Ethylpyridine (2-EP), or Amino-based stationary phase (e.g., 21.2 x 250 mm, 5 µm)These polar stationary phases provide good retention and selectivity for polar analytes in normal-phase conditions.[9]
Mobile Phase A Supercritical CO2Primary mobile phase.
Mobile Phase B Methanol (with 0.1-0.2% ammonium hydroxide or diethylamine, if needed)Methanol is a common polar modifier. The basic additive can improve peak shape for amine-containing compounds.
Gradient 5% to 40% B over 10 minutesA broad gradient is a good starting point for scouting separation conditions.
Flow Rate 50-70 mL/minTypical for preparative SFC on this column dimension.
Back Pressure 120-150 barStandard operating pressure for SFC.
Temperature 40 °CCan influence selectivity and efficiency.
Sample Prep Dissolve in Methanol or a suitable solvent at 20-50 mg/mLEnsure complete dissolution.

Experimental Workflow:

  • Analytical Scouting: Before moving to a preparative scale, screen different achiral SFC columns (e.g., Diol, 2-EP, Cyano) on an analytical scale to find the stationary phase that provides the best resolution of the diastereomers.

  • Method Optimization: Optimize the gradient, temperature, and mobile phase modifier on the analytical system to maximize resolution.

  • Scale-Up: Scale the optimized analytical method to the preparative column.

  • Fraction Collection: Collect the separated diastereomer peaks based on UV or mass detection.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or SFC to confirm purity and pooling strategy.

Protocol 1B: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

If SFC is unavailable, HILIC is a viable HPLC-based alternative for separating polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

Rationale for Method Selection:

  • Retention of Polar Compounds: HILIC is specifically designed for the retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.[5]

  • MS Compatibility: The high organic content of the mobile phase is beneficial for mass spectrometry sensitivity.[5]

Suggested Starting Conditions:

ParameterRecommendationRationale
Instrument Preparative HPLC system with UV and/or mass-directed fraction collectionStandard for preparative work.
Column Bare silica, Amide, or Diol stationary phase (e.g., 21.2 x 250 mm, 5 µm)Common HILIC stationary phases.
Mobile Phase A Acetonitrile with 0.1% formic acid or acetic acidThe high organic content drives retention in HILIC.
Mobile Phase B Water with 0.1% formic acid or acetic acidThe aqueous component elutes the analytes. The acid helps with peak shape.
Gradient 95% to 70% A over 20 minutesIn HILIC, a decreasing organic gradient elutes compounds.
Flow Rate 20-25 mL/minAppropriate for the column dimension.
Temperature Ambient or 30-40 °CTo improve peak shape and reproducibility.
Sample Prep Dissolve in a high concentration of Acetonitrile (e.g., 90% ACN/10% Water)The sample solvent should be similar to the initial mobile phase to ensure good peak shape.

Part 2: Enantiomer Separation (Chiral Resolution)

Once the diastereomers are separated, each racemic mixture must be resolved into its individual enantiomers. This requires a chiral environment, most commonly provided by a chiral stationary phase (CSP).[7]

Chiral_Separation_Strategy Input Racemic Diastereomer Screening Analytical Chiral Screening (HPLC & SFC) Input->Screening Optimization Method Optimization Screening->Optimization Select best CSP & mobile phase ScaleUp Preparative Separation Optimization->ScaleUp Output Pure Enantiomers ScaleUp->Output

Caption: Strategy for developing a chiral separation method.

Protocol 2A: Preparative Chiral Supercritical Fluid Chromatography (SFC)

SFC is often the preferred technique for preparative chiral separations due to its high efficiency, speed, and reduced solvent usage.[8][11]

Rationale for Method Selection:

  • High Success Rate: SFC is a dominant technique for enantiomeric separations, with a high success rate across a wide range of compounds.[11]

  • Cost-Effective: The reduction in organic solvent consumption makes it a more economical and environmentally friendly option for large-scale purifications.[8]

  • Simplified Post-Processing: Evaporation of CO2 leaves the purified compound in a small volume of modifier, simplifying sample recovery.[9]

Suggested Starting Conditions:

ParameterRecommendationRationale
Instrument Preparative SFC system
Column Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ) on a 21.2 x 250 mm, 5 µm scale.These columns offer a broad range of chiral recognition mechanisms and are highly successful for a wide variety of racemates.
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol, Ethanol, or IsopropanolThe choice of alcohol modifier can significantly impact selectivity.
Gradient/Isocratic Start with a 5-40% B gradient for screening. Switch to isocratic for preparative separation once conditions are optimized.Isocratic elution is often preferred for preparative work to maximize throughput.
Flow Rate 50-70 mL/min
Back Pressure 150 bar
Temperature 35-40 °C
Sample Prep Dissolve in mobile phase modifier (e.g., Methanol) at 10-20 mg/mLHigher concentrations may be possible depending on solubility and column loading.

Experimental Workflow:

  • Analytical Screening: Screen a diverse set of polysaccharide-based CSPs with different alcohol modifiers (Methanol, Ethanol, Isopropanol) to identify the best column/solvent combination for enantioseparation.

  • Method Optimization: Fine-tune the percentage of the modifier in isocratic mode to achieve baseline resolution with the shortest possible run time.

  • Loading Study: Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without losing resolution.

  • Scale-Up and Purification: Scale the method to the preparative column and perform the purification.

  • Purity Analysis: Confirm the enantiomeric purity (e.g., enantiomeric excess, ee%) of the collected fractions using the analytical chiral method.

Protocol 2B: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

While SFC is often preferred, preparative chiral HPLC remains a powerful and widely used technique.[7][12]

Suggested Starting Conditions:

ParameterRecommendationRationale
Instrument Preparative HPLC system
Column Same polysaccharide-based CSPs as in SFC (e.g., Chiralpak® IA, Chiralcel® OD)These CSPs are also highly effective in normal phase and reversed-phase HPLC.
Mode Normal Phase (preferred for polysaccharide CSPs)Often provides better selectivity for these types of CSPs.
Mobile Phase Heptane/Ethanol or Heptane/Isopropanol mixtures (e.g., 90:10, 80:20)Standard mobile phases for normal phase chiral chromatography.
Flow Rate 18-22 mL/min
Temperature Ambient
Sample Prep Dissolve in the mobile phase

Alternative Technique: Crystallization

For some isomer pairs, crystallization can be a cost-effective alternative or complementary technique to chromatography, especially at a large scale.[3] Success is highly dependent on the solid-state properties of the isomers.

  • Diastereomeric Crystallization: Since diastereomers have different solubilities, direct crystallization of a diastereomeric mixture may lead to the selective precipitation of one isomer, enriching the other in the mother liquor.

  • Seeding: If pure crystals of one isomer are available (perhaps from a small-scale chromatographic separation), they can be used to seed a supersaturated solution of the mixture.[13] This can induce the preferential crystallization of that specific isomer.[13]

  • Derivatization: Enantiomers can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization. The resolving agent is then cleaved to yield the pure enantiomer.

Considerations for Crystallization:

  • Solvent Screening: An extensive solvent screen is necessary to find conditions where the solubilities of the isomers are significantly different.

  • Kinetics vs. Thermodynamics: Crystallization is influenced by both kinetics and thermodynamics.[14] Factors like cooling rate, agitation, and supersaturation must be carefully controlled.[15]

Conclusion

The purification of this compound isomers requires a systematic and strategic approach. Due to the compound's polar and chiral nature, a combination of achiral and chiral chromatography is the most robust strategy. Supercritical Fluid Chromatography (SFC) presents a highly efficient, rapid, and environmentally friendly option for both diastereomeric and enantiomeric separations. Where SFC is not available, HILIC and normal phase HPLC are strong alternatives. Crystallization should also be considered as a potential low-cost method, particularly for large-scale purification, although it often requires more extensive process development. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop a successful purification workflow, ultimately enabling the isolation of high-purity isomers for further research and development.

References

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • ResearchGate. (2022). Crystallization Kinetics of a Liquid-Forming 2D Coordination Polymer. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • PubMed Central. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • MDPI. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. Retrieved from [Link]

  • PubMed. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Retrieved from [Link]

  • PubChem. (n.d.). (4S)-4-(hydroxymethyl)-2,2-diphenyl-1-oxa-3-aza-2-boranuidacyclopentan-5-one. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Technology Networks. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)morpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(Hydroxymethyl)-4-methylmorpholin-3-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small Fragments and the Privileged Morpholinone Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) in the quest for novel therapeutics.[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[2] These initial, weak interactions are then optimized through structure-guided medicinal chemistry to generate potent, drug-like lead compounds.[3] The core principle of FBDD lies in the higher "hit rate" and the superior quality of the starting points, as fragments are more likely to form efficient and high-quality interactions with the target protein.[4][5]

Within the vast chemical space of possible fragments, heterocyclic scaffolds are of particular interest due to their prevalence in marketed drugs and their ability to form key binding interactions.[6] The morpholine ring, a six-membered saturated heterocycle containing both an ether and an amine functional group, is a privileged scaffold in medicinal chemistry.[7] It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can participate in crucial hydrogen bonding interactions within a protein's binding site. This application note focuses on a specific morpholinone-containing fragment, 2-(Hydroxymethyl)-4-methylmorpholin-3-one , and its strategic application in FBDD campaigns.

Physicochemical Properties of this compound: A Profile Primed for FBDD

The suitability of a molecule as a fragment is largely dictated by its physicochemical properties, often guided by the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3). As detailed in the table below, this compound aligns well with these principles, making it an excellent candidate for a fragment library.

PropertyValueSource
Molecular Formula C6H11NO3[8]
Molecular Weight 145.16 g/mol [8]
XLogP3-AA -0.7[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 1[8]
Topological Polar Surface Area 49.8 Ų[8]

The low molecular weight and hydrophobicity (negative XLogP3-AA) suggest good solubility, a critical factor for the high concentrations often used in fragment screening.[9] The presence of both hydrogen bond donors and acceptors within a constrained cyclic scaffold provides the potential for specific, directional interactions with a protein target. The hydroxymethyl group offers a clear vector for future chemical elaboration in the hit-to-lead optimization phase.

Synthesis Protocol: A Proposed Route to (R)-2-(Hydroxymethyl)-4-methylmorpholin-3-one

A straightforward and enantioselective synthesis of the title compound can be envisioned starting from the commercially available amino acid, N-methyl-D-serine. The following proposed protocol is based on established methodologies for the synthesis of related morpholinone structures.

Step 1: Esterification of N-methyl-D-serine

To a suspension of N-methyl-D-serine (1.0 eq) in methanol (10 mL/g), cooled to 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure to yield N-methyl-D-serine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Boc Protection of the Amine

The crude N-methyl-D-serine methyl ester hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq). The reaction is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give Boc-N-methyl-D-serine methyl ester.

Step 3: O-Alkylation with 2-Chloroethanol

To a solution of Boc-N-methyl-D-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, after which 2-chloroethanol (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection and Cyclization

The O-alkylated intermediate (1.0 eq) is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like toluene, and a base such as triethylamine (2.0 eq) is added. The mixture is heated to reflux to induce intramolecular cyclization to form this compound. The product can be purified by silica gel chromatography.

Application in Fragment-Based Screening: A Hypothetical Case Study

To illustrate the practical application of this compound, we present a hypothetical FBDD campaign targeting a novel kinase, Kinase-X, implicated in an inflammatory disease.

Experimental Workflow for FBDD Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Screening (NMR or X-ray Crystallography) A->B C Orthogonal Screening (e.g., SPR or Thermal Shift Assay) B->C D Structural Characterization (Co-crystallography) C->D E Structure-Activity Relationship (SAR) by Catalog D->E F Fragment Growing/ Linking/Merging E->F G Lead Candidate F->G

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening technique in FBDD, capable of detecting the weak binding events typical of fragments.[10][11]

1.1. Sample Preparation:

  • Protein: A stock solution of ¹⁵N-labeled Kinase-X is prepared at a concentration of 50-100 µM in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) in 95% H₂O/5% D₂O.

  • Fragment: this compound is dissolved in d₆-DMSO to create a 100 mM stock solution. A working solution is prepared by diluting the stock into the protein buffer.

1.2. NMR Data Acquisition:

  • A series of ¹H-¹⁵N HSQC spectra are acquired for the protein alone and in the presence of increasing concentrations of the fragment (e.g., 100 µM, 250 µM, 500 µM, 1 mM).

  • Data is collected on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to enhance sensitivity.

1.3. Data Analysis and Hit Identification:

  • The spectra are overlaid and analyzed for chemical shift perturbations (CSPs) of the protein's amide resonances upon addition of the fragment.

  • A significant and dose-dependent CSP for a subset of residues indicates a binding event. The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the fragment-protein interaction.

Protocol 2: X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.[12][13]

2.1. Crystal Soaking:

  • Crystals of apo-Kinase-X are grown to a suitable size.

  • A soaking solution is prepared by adding this compound to the crystal mother liquor to a final concentration of 10-50 mM. The DMSO concentration should be kept below 10% to avoid crystal damage.

  • The Kinase-X crystals are transferred to the soaking solution and incubated for a period ranging from a few hours to overnight.

2.2. Data Collection and Structure Determination:

  • A cryoprotectant is added to the soaking solution before the crystal is flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure of the protein-fragment complex is solved by molecular replacement using the apo-protein structure. The resulting electron density map is carefully inspected for evidence of the bound fragment.

Hit Validation and Progression

A crucial step in any FBDD campaign is the validation of initial hits to ensure they are not artifacts.[14]

Orthogonal Biophysical Methods:

  • Surface Plasmon Resonance (SPR): This technique can be used to confirm the binding of this compound to Kinase-X and provide an independent measurement of the binding affinity and kinetics.[3]

  • Thermal Shift Assay (TSA): The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature. TSA can be used as a rapid and low-cost method to confirm fragment binding.

Structural Validation:

  • A high-resolution crystal structure of the Kinase-X in complex with this compound would provide definitive evidence of binding and reveal the specific interactions between the fragment and the protein. This structural information is the cornerstone for the subsequent hit-to-lead optimization phase.

From Hit to Lead: The Path Forward

Once this compound is confirmed as a validated hit, the process of evolving it into a potent lead compound begins.[15] The high-resolution structural data from X-ray crystallography is paramount in this phase.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Outcome A This compound bound to Kinase-X B Fragment Growing: Elaboration from the hydroxymethyl group A->B Structure-Guided Design C Fragment Linking: Connecting to another fragment in an adjacent pocket A->C Requires a second validated hit D Fragment Merging: Combining with an overlapping fragment A->D Requires an overlapping validated hit E Potent Lead Compound B->E C->E D->E

Caption: Strategies for optimizing a fragment hit into a lead compound.

The hydroxymethyl group on the fragment serves as an ideal synthetic handle for the "fragment growing" strategy. By extending this part of the molecule into adjacent pockets of the Kinase-X binding site, new interactions can be formed, leading to a significant increase in binding affinity. Medicinal chemists, guided by the crystal structure, can design and synthesize a small library of analogs with modifications at this position to probe the structure-activity relationship (SAR) and rapidly improve potency.

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the morpholinone scaffold, make it a high-quality starting point for the discovery of novel inhibitors. The protocols and workflows outlined in this application note provide a robust framework for researchers to effectively utilize this and similar polar heterocyclic fragments in their drug discovery programs, ultimately accelerating the journey from a weakly binding fragment to a potent and selective lead candidate.

References

  • Grunewald, G. L., & Dahanukar, V. H. (1999). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(22), 4633–4645. [Link]

  • Barelier, S., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind?. Journal of Medicinal Chemistry, 62(8), 3795-3815. [Link]

  • Barelier, S., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. [Link]

  • Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]

  • PubChem. (n.d.). (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. PubChem. Retrieved January 24, 2026, from [Link]

  • Kalinski, C., et al. (2019). Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]

  • Boström, J., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Open Bio, 11(5), 1226-1237. [Link]

  • Davis, B., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259-272. [Link]

  • Schiebel, J., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Acta Crystallographica Section D: Structural Biology, 77(Pt 8), 1014-1027. [Link]

  • Parsonage, D., & Parsonage, M. (1988). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences, 77(5), 451-454. [Link]

  • Karageorgis, G., et al. (2020). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. Chemistry – A European Journal, 26(1), 174-179. [Link]

  • Ciancetta, A., et al. (2018). Protein X-ray Crystallography and Drug Discovery. Molecules, 23(9), 2348. [Link]

  • Erlanson, D. A. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 16(10), 1145-1154. [Link]

  • Ciulli, A. (2013). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 18(8), 9079-9091. [Link]

  • Maratech NMR Solutions. (n.d.). Fragment Small Molecule Screening. Maratech NMR Solutions. Retrieved January 24, 2026, from [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. Retrieved January 24, 2026, from [Link]

  • Mortenson, P. N., & Murray, C. W. (2017). Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discovery Today, 22(1), 158-166. [Link]

  • Thomas, M., & Ciulli, A. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098633. [Link]

  • Wlodawer, A. (2014). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1140, 121-136. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Molecules, 29(1), 223. [Link]

  • de Souza, G. A., & de Vita, D. (2022). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry, 65(17), 11481-11511. [Link]

  • Martin, A., & Jones, A. M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1215-1225. [Link]

  • Scorah, J., & Warrington, S. (2014). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 121-136. [Link]

  • Springer Nature. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

  • Dave, R., & Sasaki, N. A. (2006). enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-4-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-4-methylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis, ensuring a higher yield and purity of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and logical synthetic route is a two-stage process. The first stage involves the formation of the morpholinone ring, followed by the methylation of the nitrogen atom in the second stage.

  • Stage 1: Synthesis of 2-(Hydroxymethyl)morpholin-3-one. This is typically achieved through the reaction of a serine derivative, such as serine methyl ester, with 2-aminoethanol, leading to an intermediate that cyclizes to form the morpholinone ring.

  • Stage 2: N-methylation. The secondary amine in the morpholinone ring is then methylated to yield the final product. A common and effective method for this step is the Eschweiler-Clarke reaction.[1][2][3][4]

Q2: Why is the choice of starting materials in Stage 1 critical?

A2: The choice of the serine derivative is crucial for the efficiency of the initial reaction. Serine methyl ester is often preferred over serine itself due to its enhanced solubility in common organic solvents and the greater electrophilicity of the ester carbonyl, which facilitates the reaction with the amino group of 2-aminoethanol.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Yes. In Stage 2, the Eschweiler-Clarke reaction involves the use of formaldehyde and formic acid, which are corrosive and have associated health risks. It is imperative to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use other methylating agents for the N-methylation step?

A4: While the Eschweiler-Clarke reaction is a robust method that avoids the formation of quaternary ammonium salts, other methylating agents like dimethyl carbonate or methyl iodide can be used. However, these may require different reaction conditions and present their own set of challenges, such as the potential for over-methylation with methyl iodide.

II. Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

SynthesisWorkflow cluster_stage1 Stage 1: Morpholinone Ring Formation cluster_stage2 Stage 2: N-Methylation SerineEster Serine Methyl Ester Aminoethanol 2-Aminoethanol Intermediate N-(2-hydroxyethyl)serine methyl ester (Intermediate) SerineEster->Intermediate Amidation Aminoethanol->Intermediate Morpholinone 2-(Hydroxymethyl)morpholin-3-one Intermediate->Morpholinone Cyclization (Heat) Formaldehyde Formaldehyde FinalProduct This compound Morpholinone->FinalProduct Eschweiler-Clarke Reaction Formaldehyde->FinalProduct FormicAcid Formic Acid FormicAcid->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

III. Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Hydroxymethyl)morpholin-3-one

This stage involves the formation of the morpholinone ring from serine methyl ester and 2-aminoethanol.

Materials:

  • Serine methyl ester hydrochloride

  • 2-Aminoethanol

  • Triethylamine (or another suitable non-nucleophilic base)

  • Methanol (or another suitable high-boiling point solvent like toluene)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve serine methyl ester hydrochloride in methanol.

  • Add triethylamine to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.

  • Add 2-aminoethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5][6]

Stage 2: N-Methylation via Eschweiler-Clarke Reaction

This stage methylates the nitrogen of the morpholinone ring.

Materials:

  • 2-(Hydroxymethyl)morpholin-3-one (from Stage 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask containing 2-(hydroxymethyl)morpholin-3-one, add an excess of formic acid and formaldehyde.[1][2][3]

  • Heat the reaction mixture to 80-100°C for 6-18 hours. The reaction progress can be monitored by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH 9-11).

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides systematic solutions.

Troubleshooting cluster_general General Issues cluster_stage1_issues Stage 1 Troubleshooting cluster_stage2_issues Stage 2 Troubleshooting LowYield Low Overall Yield NoReaction1 No or Incomplete Reaction (Stage 1) LowYield->NoReaction1 SideProducts1 Formation of Side Products (Stage 1) LowYield->SideProducts1 NoReaction2 No or Incomplete Methylation (Stage 2) LowYield->NoReaction2 ImpureProduct Impure Final Product ImpureProduct->SideProducts1 PurificationIssues Purification Difficulties ImpureProduct->PurificationIssues

Sources

Validation & Comparative

In vitro assay comparison of 2-(Hydroxymethyl)-4-methylmorpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of Novel 2-(Hydroxymethyl)-4-methylmorpholin-3-one Derivatives as PI3K Pathway Modulators

This guide provides a comprehensive in vitro comparison of a novel series of this compound derivatives, designated as GSX-Series compounds. These compounds were rationally designed as potential inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers.

Our analysis moves beyond a simple data readout, delving into the causal relationships behind the experimental design, the inherent self-validating nature of the protocols, and the mechanistic implications of the findings. All data presented herein are supported by detailed, reproducible methodologies and grounded in authoritative scientific principles.

Introduction: The Rationale for Targeting PI3K with a Morpholinone Scaffold

The PI3K/AKT/mTOR signaling cascade is a pivotal pathway in oncology. Hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of numerous cancers, including breast, colorectal, and endometrial cancers. This makes the constituent kinases, particularly PI3Kα, highly attractive targets for therapeutic intervention.

The morpholine ring is a privileged scaffold in medicinal chemistry, found in several approved drugs, including the PI3K inhibitor GDC-0941 (Pictilisib). Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an excellent starting point for novel inhibitor design. Our GSX-Series leverages the this compound core, exploring how substitutions at key positions modulate potency, selectivity, and cellular activity.

This guide compares three lead candidates from this series:

  • GSX-001: The parent scaffold.

  • GSX-002: Features a trifluoromethyl-phenyl substitution, designed to probe a key hydrophobic pocket in the PI3K active site.

  • GSX-003: Incorporates a dimethylamino-propyloxy group to enhance solubility and explore alternative binding interactions.

Comparative Analysis of In Vitro Activity

The in vitro assessment was designed as a tiered screening cascade, moving from direct biochemical inhibition of the target to cellular effects on pathway modulation and cancer cell viability.

Biochemical Potency: Direct Inhibition of PI3Kα

The primary determinant of a compound's potential is its ability to directly inhibit the enzymatic activity of its target. We employed a well-established time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the half-maximal inhibitory concentration (IC50) of our lead compounds against the PI3Kα isoform.

Experimental Data Summary: PI3Kα Inhibition

CompoundStructureMean IC50 (nM)Std. Deviation
GSX-001 This compound1258± 112
GSX-002 Derivative with trifluoromethyl-phenyl group25.4± 3.1
GSX-003 Derivative with dimethylamino-propyloxy group189.7± 15.6
Alpelisib FDA-Approved Control8.9± 1.2

Causality & Interpretation: The data clearly demonstrate the success of our structure-based design. The parent scaffold, GSX-001 , exhibits weak micromolar activity, confirming its suitability as a starting point. The addition of the trifluoromethyl-phenyl moiety in GSX-002 results in a nearly 50-fold increase in potency, bringing it into a clinically relevant nanomolar range. This strongly suggests that the substitution effectively engages with a key hydrophobic region of the ATP-binding pocket of PI3Kα, a common feature exploited by potent kinase inhibitors. GSX-003 , while less potent than GSX-002, still represents a significant improvement over the parent scaffold, indicating that the appended group contributes to binding, albeit to a lesser extent.

Cellular Activity: Downstream Pathway Inhibition and Cytotoxicity

To be effective, a compound must not only hit its target but also penetrate the cell membrane, engage the target in a complex cellular environment, and produce a desired biological outcome. We assessed two key cellular metrics:

  • Phospho-AKT (Ser473) Inhibition: We measured the inhibition of the phosphorylation of AKT, a direct downstream substrate of PI3K, in the MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation.

  • Cell Viability: We assessed the compound's ability to inhibit the proliferation and viability of MCF-7 cells using a standard CellTiter-Glo® luminescent assay.

Experimental Data Summary: Cellular Assays in MCF-7 Cells

Compoundp-AKT (Ser473) IC50 (nM)Cell Viability IC50 (nM)
GSX-001 > 10,000> 10,000
GSX-002 112.5985
GSX-003 650.24560
Alpelisib 45.8620

Causality & Interpretation: The cellular data correlate well with the biochemical findings. GSX-002 demonstrates robust inhibition of AKT phosphorylation at a low nanomolar concentration, confirming its ability to engage and inhibit the PI3K pathway within a cellular context. The corresponding effect on cell viability, while less potent, is consistent with the cytostatic (rather than cytotoxic) effects often observed with PI3K inhibitors. The drop-off in potency from the biochemical to the cellular assay (25.4 nM to 112.5 nM) is expected and reflects factors such as cell permeability and competition with high intracellular ATP concentrations. GSX-003 shows weaker pathway inhibition and a correspondingly lower impact on cell viability, reinforcing the structure-activity relationship established in the biochemical assay. GSX-001 is inactive at the cellular level, as predicted by its low biochemical potency.

Experimental Workflows & Protocols

Scientific trustworthiness is built on transparency and reproducibility. The following sections detail the protocols used to generate the data in this guide.

PI3Kα (p110α/p85α) TR-FRET Assay Protocol

This assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The detection is based on a competitive binding reaction between a biotin-labeled PIP3 tracer and the PIP3 product for a Europium-labeled anti-PIP3 antibody, with fluorescence read by a suitable plate reader.

Workflow Diagram: TR-FRET Assay

TR_FRET_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection p1 Dispense Compounds & Controls into Assay Plate p2 Add PI3Kα Enzyme & Substrate (PIP2) p1->p2 p3 Add ATP to Initiate Kinase Reaction p2->p3 i1 Incubate at Room Temp (e.g., 60 min) p3->i1 d1 Add TR-FRET Detection Mix (Eu-Ab, Biotin-PIP3) i1->d1 d2 Incubate (e.g., 30 min) d1->d2 d3 Read Plate on TR-FRET Reader d2->d3

Caption: Workflow for the PI3Kα TR-FRET biochemical assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute GSX-series compounds and controls in DMSO. Dispense 1 µL of each dilution into a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a mix of recombinant PI3Kα enzyme and the PIP2 substrate in assay buffer. Add 10 µL to each well.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-PIP3 antibody and the biotin-labeled PIP3 tracer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 30 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a compatible TR-FRET plate reader (e.g., PHERAstar) using standard Europium settings. Data is normalized to high (no inhibitor) and low (no enzyme) controls to calculate percent inhibition, from which IC50 values are derived using a four-parameter logistic fit.

Western Blot for Phospho-AKT (Ser473) Analysis

This protocol provides a semi-quantitative measure of pathway inhibition by assessing the phosphorylation state of a key downstream node.

Workflow Diagram: Western Blot Analysis

Western_Blot_Workflow cluster_cell_culture Cell Treatment cluster_wb Immunoblotting c1 Seed MCF-7 Cells and Allow to Adhere c2 Starve Cells (Serum-Free Media) c1->c2 c3 Treat with Compounds (e.g., 2 hours) c2->c3 c4 Stimulate with Growth Factor (e.g., IGF-1) c3->c4 c5 Lyse Cells & Collect Protein c4->c5 w1 Quantify Protein (BCA Assay) c5->w1 w2 Separate by SDS-PAGE w1->w2 w3 Transfer to PVDF Membrane w2->w3 w4 Block Membrane w3->w4 w5 Incubate with Primary Antibodies (p-AKT, Total AKT, Actin) w4->w5 w6 Incubate with HRP-Secondary Ab w5->w6 w7 Image with Chemiluminescence w6->w7

Caption: Workflow for Western Blot analysis of p-AKT levels.

Step-by-Step Protocol:

  • Cell Culture: Seed MCF-7 cells in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: Replace growth media with serum-free media for 12-16 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with serially diluted compounds for 2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 (100 ng/mL) for 15 minutes.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies against phospho-AKT (Ser473) and a loading control (e.g., total AKT or β-actin). Follow with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-AKT signal to the loading control signal.

Mechanistic Context: The PI3K/AKT/mTOR Pathway

The diagram below illustrates the central role of PI3K in this critical signaling cascade and highlights the point of inhibition for the GSX-series compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GSX GSX-Series Compounds GSX->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

This pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K at the cell membrane. PI3K then phosphorylates the lipid messenger PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, bringing them into close proximity and facilitating the phosphorylation and activation of AKT by PDK1. Activated AKT proceeds to phosphorylate a host of downstream targets, culminating in the activation of mTORC1 and the promotion of cellular processes that drive tumor growth. Our GSX-series compounds act by directly inhibiting the kinase activity of PI3K, thereby preventing the formation of PIP3 and blocking all subsequent downstream signaling.

Conclusion and Future Directions

This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of potent PI3K inhibitors. Through targeted chemical modification, we have identified GSX-002 as a lead candidate with low nanomolar biochemical potency and on-target cellular activity.

The presented data provides a clear, evidence-based rationale for advancing GSX-002 into further preclinical studies, including:

  • Kinase Selectivity Profiling: To assess its inhibitory activity against other PI3K isoforms and a broader panel of kinases to ensure a favorable safety profile.

  • ADME/PK Studies: To evaluate its absorption, distribution, metabolism, excretion, and pharmacokinetic properties in vivo.

  • In Vivo Efficacy Studies: To determine its anti-tumor activity in relevant mouse xenograft models.

This structured, multi-tiered in vitro evaluation is a critical and cost-effective strategy in the drug discovery pipeline, enabling data-driven decisions and ensuring that only the most promising candidates progress toward clinical development.

References

  • Title: The PI3K/AKT/mTOR pathway in the cause and treatment of cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PI3K/Akt/mTOR Signaling Pathway in Cancer: A Network of Points for Therapeutic Intervention Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The role of PI3K in cancer: life after IDH1 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Alpelisib in the treatment of breast cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The PI3K/AKT/mTOR signaling pathway in cancer metabolism and therapeutics Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Senior Application Scientist's Guide to Benchmarking Chiral Auxiliaries for the Diastereoselective Synthesis of 2-(Hydroxymethyl)-4-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Stereochemical Precision in Morpholinone Scaffolds

The morpholinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 2-(Hydroxymethyl)-4-methylmorpholin-3-one serves as a versatile chiral building block for the synthesis of more complex pharmaceutical agents. The critical challenge in its synthesis lies in the precise control of the stereocenter at the C2 position. Achieving high diastereoselectivity is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.

This guide provides an in-depth comparison of two premier chiral auxiliaries—Evans' Oxazolidinones and Oppolzer's Sultams—for the asymmetric synthesis of this compound via a diastereoselective aldol-type hydroxymethylation. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying principles that govern stereochemical outcomes, enabling researchers to make informed decisions for their specific synthetic campaigns. The methodologies described herein are grounded in well-established principles of asymmetric synthesis and are designed to be self-validating through rigorous analysis of the resulting diastereomeric ratios.[1][2]

The Core Strategy: Auxiliary-Mediated Asymmetric Hydroxymethylation

The overall synthetic strategy involves three key stages: the attachment of a chiral auxiliary to the morpholinone nitrogen, the diastereoselective aldol reaction with a formaldehyde equivalent to install the hydroxymethyl group, and the subsequent cleavage of the auxiliary to yield the final product.[2] The choice of chiral auxiliary is the most critical parameter influencing the efficiency and stereochemical purity of the final product.

Below is a generalized workflow illustrating this three-stage process.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage start 4-Methylmorpholin-3-one acylation N-Acylation with Propionyl Chloride start->acylation substrate N-Propionyl-4-methylmorpholin-3-one acylation->substrate enolate Enolate Formation (e.g., LDA or Bu2BOTf) substrate->enolate aldol Reaction with Formaldehyde Equivalent enolate->aldol adduct Diastereomerically Enriched Aldol Adduct aldol->adduct cleavage Hydrolytic or Reductive Cleavage adduct->cleavage product Enantiopure 2-(Hydroxymethyl)- 4-methylmorpholin-3-one cleavage->product

Caption: General workflow for chiral auxiliary-mediated synthesis.

Candidate 1: Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries, typically derived from amino acids like valine or phenylalanine, are among the most reliable and well-documented tools for asymmetric aldol reactions.[3][4] Their efficacy stems from a rigid conformational control over the enolate intermediate, which dictates the facial selectivity of the electrophilic attack.

Mechanism of Stereocontrol

The stereochemical outcome of the Evans' aldol reaction is governed by the formation of a six-membered, chair-like transition state mediated by a Lewis acid, commonly a boron triflate.[5]

  • Enolate Geometry: Deprotonation of the N-acyl oxazolidinone with dibutylboron triflate and a tertiary amine base selectively generates a Z-enolate.

  • Chelation and Transition State: The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the system into a rigid chair-like transition state.

  • Steric Shielding: The bulky substituent on the oxazolidinone (e.g., an isopropyl or benzyl group) orients itself pseudo-equatorially to minimize A(1,3) strain. This conformation effectively shields the si-face of the enolate.

  • Facial Attack: Consequently, the electrophile (formaldehyde) is directed to attack the less hindered re-face of the enolate, leading to the formation of the syn-aldol product with high diastereoselectivity.[5][6]

Caption: Stereocontrol model for the Evans' aldol reaction.

Expected Performance

Evans' auxiliaries are renowned for providing exceptionally high levels of diastereoselectivity, often exceeding 99:1 dr for simple aldehydes.[7] Yields are typically high, although the multi-step nature of the process (attachment, reaction, cleavage) can impact the overall yield.

Candidate 2: Oppolzer's Camphorsultam Auxiliaries

Oppolzer's sultam, derived from camphor, is another powerful chiral auxiliary.[8] It offers a different steric environment compared to Evans' oxazolidinones and can be particularly effective in reactions requiring strong Lewis acids.

Mechanism of Stereocontrol

Similar to the Evans' auxiliary, the stereoselectivity of the Oppolzer's sultam is dictated by the formation of a well-defined transition state. However, the specifics can vary depending on the Lewis acid used.

  • Enolate Formation: Formation of the enolate from the N-acyl sultam can be achieved with various Lewis acids, such as TiCl₄ or Sn(OTf)₂.

  • Chelated vs. Non-Chelated Models: With chelating Lewis acids like TiCl₄, a bidentate complex forms involving the enolate oxygen and one of the sulfonyl oxygens. This creates a rigid structure.

  • Steric Hindrance: The bicyclic camphor framework presents a unique and highly defined steric environment. The C2-substituent of the enolate is positioned to minimize steric clash with the sultam ring, exposing one face of the enolate to the electrophile.

  • Facial Attack: The incoming electrophile approaches from the sterically most accessible trajectory, leading to the desired diastereomer. The choice of Lewis acid can sometimes influence the transition state geometry and, consequently, the stereochemical outcome (syn vs. anti).[9]

Caption: Stereocontrol model for the Oppolzer's sultam aldol reaction.

Expected Performance

Oppolzer's sultam also provides excellent levels of diastereoselectivity, frequently achieving ratios greater than 95:5.[9] A key advantage is its high crystallinity, which can facilitate the purification of diastereomeric products by recrystallization, potentially upgrading the diastereomeric ratio to >99:1.

Performance Benchmark: A Comparative Analysis

The choice between these auxiliaries often depends on a balance of factors including desired selectivity, ease of removal, and cost.

ParameterEvans' OxazolidinoneOppolzer's CamphorsultamRationale & Justification
Diastereoselectivity (dr) Typically >99:1Typically >95:5 (Can be enhanced by crystallization)Both offer excellent stereocontrol. Evans' auxiliary often gives slightly higher initial dr in solution.
Yield Good to ExcellentGood to ExcellentBoth are robust and high-yielding transformations under optimized conditions.
Auxiliary Removal LiOH/H₂O₂ for acid; LiBH₄ for alcoholLiOH/H₂O₂ for acid; LiAlH₄ for alcoholEvans' auxiliary removal is well-established and versatile. Sultam cleavage is also efficient but may require stronger reducing agents.
Purification Chromatographic separation is standard.Products are often highly crystalline, allowing for purification by recrystallization.The crystallinity of sultam derivatives is a significant practical advantage for large-scale synthesis.
Cost & Availability Readily available from multiple suppliers.Readily available, often at a slightly higher cost than Evans' auxiliaries.Both are commercially standard reagents.

Experimental Protocols

Disclaimer: These protocols are representative procedures based on established methodologies for aldol reactions and should be adapted and optimized for the specific substrate, 4-methylmorpholin-3-one.

Protocol 1: Synthesis of N-Propionyl-4-methylmorpholin-3-one
  • To a solution of 4-methylmorpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-propionyl substrate.

Protocol 2: Evans' Auxiliary Aldol Reaction
  • To a solution of the (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add dibutylboron triflate (1.1 eq).

  • Add N,N-diisopropylethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add a solution of paraformaldehyde (3.0 eq, freshly depolymerized) in DCM.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Concentrate the mixture in vacuo and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the aldol adduct.

Protocol 3: Auxiliary Cleavage (Conversion to Methyl Ester)
  • Dissolve the aldol adduct (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C.

  • Add magnesium methoxide (2.0 eq) and stir at room temperature for 6 hours.

  • Quench with saturated aqueous NH₄Cl and remove methanol in vacuo.

  • Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the methyl ester of the target product and recover the chiral auxiliary.

Conclusion and Recommendations

Both Evans' oxazolidinones and Oppolzer's camphorsultam are exemplary chiral auxiliaries for the synthesis of this compound.

  • For Highest Diastereoselectivity: Evans' auxiliaries are often the first choice, as they frequently provide near-perfect stereocontrol directly from the reaction mixture.[5][7]

  • For Scalability and Purification: Oppolzer's sultam is an outstanding candidate, particularly for larger-scale syntheses where the ability to purify intermediates via crystallization can significantly streamline the process and improve diastereomeric purity.

Ultimately, the optimal choice will depend on the specific project goals, scale, and available resources. We recommend performing small-scale screening experiments with both auxiliaries to determine the most efficient and practical route for your specific application.

References

  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Evans Aldol Reaction - Chem-Station. [Link]

  • A typical auxiliary-guided stereoselective transformation involves three steps. [Link]

  • Camphorsultam - Wikipedia. [Link]

  • Chiral oxazolidinones (Evans' chiral auxiliaries) have been utilized as auxiliaries for a wide range of asymmetric transformations. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. [Link]

  • Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Helvetica Chimica Acta. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. [Link]

  • Asymmetric Synthesis - University of York. [Link]

  • Chackalamannil, S., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry. [Link]

  • Evans Aldol Reaction - YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-4-methylmorpholin-3-one
Reactant of Route 2
2-(Hydroxymethyl)-4-methylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.